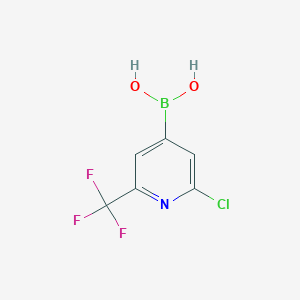

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJRNQWDVNYDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid in Medicinal Chemistry

Executive Summary: The Fluorinated Heterocycle Advantage

In modern drug discovery, 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid represents a high-value "tri-vector" scaffold. Its structural utility is defined by three orthogonal reactivity handles:

-

The Boronic Acid (C4): A soft nucleophile for Suzuki-Miyaura cross-coupling.

-

The Chloride (C2): An electrophilic site for subsequent SNAr or catalytic cross-coupling (e.g., Buchwald-Hartwig).

-

The Trifluoromethyl Group (C6): A metabolic blocking group that modulates lipophilicity (LogP) and prevents oxidative metabolism at the sensitive

-position.

As a Senior Application Scientist, I often observe that the failure to utilize this reagent effectively stems not from its intrinsic reactivity, but from a misunderstanding of its protodeboronation kinetics and boroxine equilibrium . This guide provides the technical grounding to handle this reagent with precision.

Physical Properties & Characterization

Unlike simple phenylboronic acids, electron-deficient pyridine boronic acids exhibit complex physical behaviors, particularly regarding their hydration state.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 1073353-69-1 | Verify exact isomer: Cl at C2, CF3 at C6, B(OH)2 at C4. |

| Formula | C₆H₄BClF₃NO₂ | |

| Molecular Weight | 225.36 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; tends to clump upon moisture exposure. |

| Solubility | DMSO, DMF, MeOH, EtOH | Insoluble in non-polar solvents (Hexanes, Toluene). |

| Melting Point | >200°C (Decomp.) | Critical: Does not exhibit a sharp MP. Undergoes dehydration to the boroxine trimer (anhydride) prior to melting. |

| pKa (Calculated) | ~7.8 - 8.2 | Lower than phenylboronic acid (~8.8) due to the electron-withdrawing Pyridine/CF3/Cl core. |

| Storage | -20°C, Inert Atmosphere | Store under Argon/Nitrogen. Desiccate to prevent hydrolysis. |

The Boroxine-Acid Equilibrium

Users must recognize that this compound exists in a dynamic equilibrium.[1] Upon heating or vacuum drying, three molecules of the acid release three water molecules to form a cyclic boroxine trimer. This alters the stoichiometry of your reaction if not accounted for.

-

Implication: If your material is "dry" (boroxine form), you effectively have 3x boron equivalents per mole of solid compared to the wet acid. Always verify the state via ¹H NMR (broad OH peaks vs. sharp aromatic shifts).

Stability & Handling: The Protodeboronation Challenge

The presence of strong electron-withdrawing groups (EWGs)—the Chlorine at C2 and Trifluoromethyl at C6—creates a "double-edged sword."

-

Benefit: They make the C-B bond highly electrophilic, facilitating rapid transmetallation during catalysis.

-

Risk: They render the C4 position susceptible to hydrolytic cleavage (protodeboronation), especially in aqueous base.

While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the EWGs on this scaffold accelerate decomposition via the pathway illustrated below.

Diagram 1: Stability & Decomposition Pathways

Caption: The equilibrium between the storage form (Boroxine) and active species (Acid/Anion), showing the irreversible exit vector to the de-boronated byproduct.

Synthetic Application: Optimized Suzuki-Miyaura Protocol

To couple This compound successfully, one must outcompete the protodeboronation reaction. The protocol below uses a "burst activation" strategy: high catalyst activity with controlled base release.

Experimental Rationale

-

Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄. The bidentate ligand prevents rapid catalyst deactivation by the pyridine nitrogen.

-

Base: K₃PO₄ (Potassium Phosphate) is superior to Carbonates. It provides a buffering effect that maintains a pH sufficient for transmetallation but low enough to suppress deboronation.

-

Solvent: Dioxane/Water (4:1) . The water is non-negotiable; it shifts the boroxine equilibrium back to the reactive boronic acid species.

Step-by-Step Protocol

-

Stoichiometry Setup:

-

Degassing (Critical):

-

Dissolve the Aryl Halide and Boronic Acid in 1,4-Dioxane.

-

Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst oxidation.

-

-

Activation:

-

Add the Pd catalyst and the base (dissolved in the minimum amount of water or added as a solid with subsequent water addition).

-

Note: Do not premix the boronic acid and base in water for long periods before adding the catalyst.

-

-

Reaction:

-

Heat to 80°C . Avoid refluxing at >100°C unless necessary.

-

Monitor via LCMS at 1 hour. The reaction is typically fast (1-4 hours).

-

-

Workup:

-

Dilute with EtOAc, wash with water and brine.

-

Purification Note: The unreacted boronic acid usually stays in the aqueous layer or streaks on silica. A mild acidic wash (pH 5-6) can help remove pyridine byproducts.

-

Diagram 2: Synthetic Workflow

Caption: Operational workflow emphasizing the critical degassing step and in-process control to monitor competing decomposition.

Quality Control & Troubleshooting

When validating the purity of This compound , standard HPLC is often insufficient due to the polar nature of the boronic acid and its tendency to streak.

-

¹H NMR (DMSO-d₆): Look for the two aromatic protons on the pyridine ring.

-

Diagnostic: If the material has degraded, you will see a shift corresponding to 2-chloro-6-(trifluoromethyl)pyridine (loss of the B(OH)₂ group).

-

-

¹⁹F NMR: This is the cleanest method.

-

Pure Boronic Acid: Single sharp peak (approx -68 ppm, varies by solvent).

-

Impurity: A secondary peak usually shifted by 0.5 - 1.0 ppm indicates protodeboronation.

-

References

-

Synthesis and Stability of Pyridinylboronic Acids

-

Recent progress in the synthesis of pyridinylboronic acids and esters.[4] Arkivoc, 2013.

-

Source:

-

-

Mechanisms of Protodeboronation

-

Protodeboronation of Heteroaryl Boronic Acids.[5] Wikipedia / J. Org. Chem Summaries.

-

Source:

-

-

Suzuki Coupling of Electron-Deficient Pyridines

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

-

Source:

-

Physical Properties & Safety Data

- 2-(trifluoromethyl)

-

Source: (Note: Isomer analog used for property benchmarking).

Sources

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid: A Cornerstone Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, and critical applications, with a focus on providing practical, field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine-containing moieties into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. When incorporated into a pyridine scaffold, these benefits are combined with the versatile reactivity and structural features of the heterocycle, making trifluoromethylpyridines highly sought-after intermediates in the synthesis of novel therapeutics and agrochemicals.[1][2]

This compound stands out as a particularly valuable reagent. The presence of the boronic acid functionality at the 4-position, a chloro group at the 2-position, and a trifluoromethyl group at the 6-position offers a unique combination of reactivity and structural features, enabling its use in a variety of powerful cross-coupling reactions to construct complex molecular architectures.

Chemical Structure and Physicochemical Properties

The unique arrangement of substituents on the pyridine ring of this compound dictates its reactivity and utility.

Structure:

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which influences the electronic properties of the ring and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that significantly impacts the acidity of the boronic acid and the reactivity of the pyridine ring. Its lipophilic nature can enhance membrane permeability of derivative compounds.

-

Chloro Group (-Cl): A versatile handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.

-

Boronic Acid Group (-B(OH)2): The workhorse of this molecule, enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C6H4BCl F3NO2 | Based on structure |

| Molecular Weight | ~225.36 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Typical for pyridine boronic acids |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. | General solubility of boronic acids |

| Stability | Sensitive to heat and moisture. Should be stored in a cool, dry place.[3] | Boronic acids can undergo dehydration and other decomposition pathways. |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic strategy involves the iridium-catalyzed C-H borylation of the readily available precursor, 2-chloro-6-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine

The synthesis of the starting material, 2-chloro-6-(trifluoromethyl)pyridine, can be achieved through various routes, often starting from picoline derivatives. One common industrial method involves the chlorination of 2-methyl-6-(trichloromethyl)pyridine.[4][5]

Iridium-Catalyzed C-H Borylation

The direct C-H borylation of heterocycles has emerged as a powerful tool in organic synthesis. For the synthesis of this compound, an iridium-catalyzed reaction is the most logical and efficient approach. The electron-withdrawing nature of the chloro and trifluoromethyl groups directs the borylation to the C-4 position.

Conceptual Workflow for Iridium-Catalyzed Borylation:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative):

From a Senior Application Scientist's Perspective: The following is a generalized protocol based on established iridium-catalyzed borylation methodologies. Optimization of catalyst loading, ligand, solvent, and temperature is crucial for maximizing yield and purity.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), [Ir(cod)OMe]2 (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%).

-

Solvent Addition: Under a stream of argon, add anhydrous cyclohexane (or another suitable solvent like THF) to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification of the Pinacol Ester: The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: The purified pinacol ester is then hydrolyzed to the boronic acid. Dissolve the ester in a mixture of THF and water, and add an acid such as HCl. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired this compound.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable:

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals. The chemical shifts will be influenced by the electron-withdrawing chloro and trifluoromethyl groups. The protons of the -B(OH)2 group may appear as a broad singlet. |

| ¹³C NMR | The spectrum will show characteristic signals for the carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid, C-Cl stretching, C-F stretching of the trifluoromethyl group, and pyridine ring vibrations will be present.[4] |

Applications in Drug Discovery and Development: The Suzuki-Miyaura Coupling

This compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[3][6] This reaction allows for the facile introduction of the 2-chloro-6-(trifluoromethyl)pyridinyl moiety into a wide range of molecular scaffolds, a common strategy in the development of kinase inhibitors and other targeted therapies.[7]

General Suzuki-Miyaura Coupling Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Hydroxy)-6-(trifluoromethyl)pyridine-4-boronic acid [myskinrecipes.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

Strategic Applications of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic Acid in Medicinal Chemistry

[1]

Executive Summary

This compound represents a high-value heterocyclic building block designed for the precise installation of the 2-chloro-6-(trifluoromethyl)pyridine-4-yl motif. This scaffold is prized in drug discovery for its ability to simultaneously modulate lipophilicity , metabolic stability , and vectorial geometry .

Unlike simple pyridine boronic acids, this tri-functionalized core offers orthogonal reactivity:

-

C4-Boronic Acid: Enables Suzuki-Miyaura cross-coupling to attach the pyridine ring to a core scaffold.

-

C6-Trifluoromethyl: Provides a "metabolic block" and increases lipophilicity (LogP) without adding significant steric bulk compared to alkyl groups.

-

C2-Chloride: Serves as a latent handle for late-stage diversification via SNAr or subsequent cross-coupling reactions.

This guide outlines the technical specifications, coupling protocols, and medicinal chemistry logic for utilizing this compound effectively.

Part 1: Structural Analysis & Technical Profile

Chemical Identity & Properties[1][2][3]

-

Compound Name: this compound

-

Substituents:

-

C2: Chlorine (-Cl) – Electrophilic Handle

-

C4: Boronic Acid (-B(OH)₂) – Nucleophilic Handle

-

C6: Trifluoromethyl (-CF₃) – Physicochemical Modulator

-

-

Electronic Character: Highly electron-deficient (π-deficient). The cumulative electron-withdrawing effects of the pyridine nitrogen, -CF₃, and -Cl groups make the ring highly deactivated.

Stability & Reactivity Warning: Protodeboronation

Critical Insight: Pyridine-4-boronic acids, particularly those with electron-withdrawing groups at the 2-position, are prone to protodeboronation (loss of the boron group and replacement with hydrogen).

-

Mechanism: The electron-deficient ring stabilizes the intermediate pyridyl anion generated after base attack on the boron atom.

-

Mitigation Strategy:

-

Avoid harsh bases (e.g., KOH, NaOH) at high temperatures.

-

Use anhydrous conditions where possible.

-

Employ MIDA boronates or Pinacol esters if the free acid proves too unstable during storage.

-

Rapid Coupling: Use highly active catalyst systems (e.g., Pd-dialkylbiaryl phosphines) to ensure the cross-coupling rate (

) exceeds the decomposition rate (

-

Part 2: Core Application – Suzuki-Miyaura Cross-Coupling

The primary application of this building block is the installation of the pyridine moiety onto aryl or heteroaryl halides.

Catalyst & Ligand Selection

Due to the electron-deficient nature of the pyridine ring, transmetallation can be sluggish. Ligands that create electron-rich Pd(0) species are required to facilitate the oxidative addition of the coupling partner, while steric bulk prevents catalyst poisoning by the pyridine nitrogen.

| Component | Recommendation | Rationale |

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Sources of Pd(0) or Pd(II) amenable to ligand tuning. |

| Ligand | XPhos , SPhos , or RuPhos | Buchwald dialkylbiaryl phosphines form active monoligated Pd species that accelerate coupling and suppress deboronation. |

| Alternative Catalyst | Pd(dppf)Cl₂·DCM | Robust, bidentate ligand effective for sterically demanding or sensitive substrates. |

| Base | K₃PO₄ (aq) or Cs₂CO₃ | Milder bases reduce the rate of protodeboronation compared to hydroxides. |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic systems often solubilize inorganic bases while protecting the catalyst. |

Experimental Protocol: Robust Coupling Procedure

Objective: Coupling this compound (1.2 equiv) with an aryl bromide (1.0 equiv).

-

Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 270 mg), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 1M aqueous K₃PO₄ (2 mL).

-

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.

-

Note: Do not overheat (>100°C) to prevent thermal decomposition of the boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Part 3: Orthogonal Functionalization (The "2-Cl" Handle)

Once the pyridine scaffold is installed via the C4-boronic acid, the C2-chloride remains intact. This allows for Late-Stage Functionalization (LSF) .

SNAr Diversification

The 2-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen and the para-CF₃ group (relative to C2, if viewing N as the activation point, but here CF3 is at C6, meta to C2/C4). Actually, the inductive effect of the -CF3 at C6 and the ring nitrogen makes the C2-Cl highly susceptible to nucleophilic attack.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Heat (60-100°C) in DMSO or NMP with a base (DIPEA or K₂CO₃).

-

Application: Rapid generation of SAR libraries by varying the amine at the C2 position.

Sequential Cross-Coupling

The C2-Cl bond can participate in a second metal-catalyzed reaction, such as:

-

Buchwald-Hartwig Amination: For introducing unreactive amines.

-

Suzuki Coupling: To create 2,4-diaryl systems.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Workflow & Reactivity Logic

This diagram illustrates the parallel pathways available: using the boronic acid for scaffold installation followed by exploitation of the chloro-handle.

Caption: Step-wise functionalization strategy utilizing the C4-boronic acid for initial docking and the C2-chloride for library diversification.

Part 5: Medicinal Chemistry Rationale (SAR)

Why select this specific building block?

| Property | Effect on Drug Candidate |

| Trifluoromethyl (C6) | Metabolic Stability: Blocks oxidative metabolism at the sensitive pyridine ring positions.Lipophilicity: Increases LogP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.Conformation: The bulk of CF₃ can induce twist, disrupting planar stacking and improving solubility. |

| Chlorine (C2) | Reactive Handle: Allows late-stage "R-group" scanning.Halogen Bonding: If left intact, the Cl atom can engage in specific halogen-bonding interactions with carbonyls in the target protein's binding pocket. |

| Pyridine Nitrogen | H-Bond Acceptor: Can interact with hinge region residues in kinases or water networks in GPCRs. |

Diagram 2: SAR Decision Tree

Caption: Decision logic for incorporating the 2-chloro-6-(trifluoromethyl)pyridine moiety to address common ADME and potency liabilities.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Tyrra, W. (2001). Heterocyclic compounds with trifluoromethyl groups: Synthesis and applications. Journal of Fluorine Chemistry, 112(1), 149-152. (Contextual grounding for CF3-pyridine synthesis).

-

BenchChem. (2025).[5] Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. (Accessed via internal search).

Introduction to trifluoromethylpyridines in agrochemical research

Title: Strategic Integration of Trifluoromethylpyridines in Next-Generation Agrochemicals

Executive Summary The strategic incorporation of fluorine into heteroaromatic scaffolds has become a cornerstone of modern agrochemical discovery.[1] Among these, the trifluoromethylpyridine (TFMP) motif stands out as a "privileged structure," offering a unique balance of lipophilicity, metabolic stability, and electronic modulation.[1] This guide provides a technical deep-dive into the TFMP moiety, detailing its physicochemical impact, synthetic accessibility, and application in blockbuster crop protection agents like Sulfoxaflor and Fluopicolide.[1]

Part 1: Physicochemical Profiling – The "Fluorine Effect"[1]

The TFMP core is not merely a structural spacer; it is a functional engine that drives bio-efficacy.[1] The trifluoromethyl (

Lipophilicity and Permeability

The introduction of a

-

Mechanism: The low polarizability of the C-F bond creates a hydrophobic shell.[1]

-

Impact: Enhanced penetration through the waxy insect cuticle (insecticides) or plant leaf surface (herbicides/fungicides).[1]

-

Data Point: 3-(Trifluoromethyl)pyridine has a

(hydrophobic constant) of ~1.7, compared to ~0.7 for a methyl group.[1]

Electronic Modulation (pKa)

The strong electron-withdrawing nature (Inductive effect,

-

Causality: This prevents protonation at physiological pH (pH 7.4), ensuring the molecule remains neutral and membrane-permeable.[1]

-

Metabolic Stability: The

group blocks oxidative metabolism (e.g., P450 hydroxylation) at the occupied position and deactivates the ring toward electrophilic metabolic attacks.[1]

Visual 1: The Fluorine Effect Workflow

Caption: Mechanistic impact of the CF3 group on physicochemical properties and biological outcomes.[1]

Part 2: Synthetic Architectures

Agrochemical synthesis demands scalability and cost-efficiency.[1] Strategies generally fall into two categories: Building Block Assembly (Industrial) and Late-Stage Functionalization (Discovery).[1]

Strategy A: The Building Block Approach (Industrial Standard)

This method relies on commercially available halogenated TFMPs.[1]

-

Key Precursors:

-

Workflow: These electrophiles undergo

or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine core to the rest of the active ingredient.[1]

Strategy B: Late-Stage Functionalization (Discovery Speed)

For rapid SAR exploration, direct C-H trifluoromethylation of existing pyridine scaffolds is preferred.[1] This avoids de novo synthesis.[1][2][3]

-

Method: Radical Trifluoromethylation (Minisci-type).[1]

Visual 2: Synthetic Decision Tree

Caption: Decision matrix for selecting synthetic routes based on development stage.

Part 3: Technical Protocol – Innate Radical Trifluoromethylation

This protocol utilizes Sodium Triflinate (Langlois Reagent) , a bench-stable solid, to install a

Reaction Class: Minisci-type Radical Substitution Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)[1]

-

Radical Source: Sodium Triflinate (

, 3.0 equiv)[1] -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv) or Ammonium Persulfate[1]

-

Solvent: DCM/Water biphasic system or DMSO

-

Temperature: Ambient to 40°C

Step-by-Step Methodology:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL) and Water (1.0 mL).

-

Reagent Addition: Add Sodium Triflinate (

, 1.5 mmol, 234 mg) in one portion. -

Initiation: Add TBHP (70% aq. solution, 1.5 mmol, ~200 µL) dropwise over 2 minutes. Note: Slight exotherm may occur.[1]

-

Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. The vigorous stirring is critical to ensure phase transfer of the generated

radicals.[1] -

Workup: Dilute with DCM (10 mL) and wash with saturated

(10 mL) to remove acidic byproducts. Extract the aqueous layer with DCM (2 x 10 mL).[1] -

Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

-

Color Change: The reaction mixture often turns slightly yellow/orange upon radical generation.[1]

-

TLC Monitoring: The

-product is significantly less polar (higher -

Regioselectivity: The

radical is nucleophilic; it prefers protonated pyridines (at low pH) or electron-deficient positions (C2/C4).[1] Verify regiochemistry via

Part 4: Case Study – Sulfoxaflor[5][6]

Sulfoxaflor (Isoclast™ Active) represents a landmark in TFMP application, classified as a Sulfoximine insecticide (Group 4C).[1]

-

Target: Nicotinic Acetylcholine Receptor (nAChR) agonist.[1][5]

-

Role of TFMP: The 6-(trifluoromethyl)pyridine moiety mimics the chloropyridine found in neonicotinoids (like Imidacloprid) but with distinct steric and electronic properties that mitigate cross-resistance.[1]

-

Structure-Activity Relationship (SAR):

Visual 3: Sulfoxaflor Mode of Action Logic

Caption: Structural components of Sulfoxaflor and their functional roles in efficacy and resistance management.

Part 5: Commercial Landscape

The following table summarizes key agrochemicals utilizing the TFMP scaffold.

| Active Ingredient | Class | Target Organism | Key Structural Feature |

| Fluazifop-butyl | Herbicide | Grasses | 5-CF3-pyridine ether |

| Fluazinam | Fungicide | Oomycetes | 3-chloro-5-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | Sucking Pests | 6-(trifluoromethyl)pyridine |

| Fluopicolide | Fungicide | Oomycetes | 2,6-dichloro-N-[(3-chloro-5-CF3-pyridin-2-yl)methyl]benzamide |

| Pyriprole | Insecticide | Ticks/Fleas | Pyrazole-TFMP conjugate |

| Flonicamid | Insecticide | Aphids | 4-(trifluoromethyl)nicotinamide |

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Link[1]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link

-

Innate C-H trifluoromethylation of heterocycles. Nature. Link

-

Discovery and Characterization of Sulfoxaflor, a Novel Insecticide Targeting Sap-Feeding Pests. Journal of Agricultural and Food Chemistry. Link[1]

-

Fluopicolide: A new anti-oomycetes fungicide with a new mode of action. Bayer CropScience.[1] Link

Sources

A Technical Guide to the Stability and Storage of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring, make it an invaluable reagent for the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. However, the very features that make this compound a powerful synthetic tool also contribute to its inherent stability challenges. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways and best practices for its handling to ensure its integrity and performance in sensitive research and development applications.

Chemical Structure and Properties

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents. This electron deficiency influences the reactivity and stability of the C-B bond.

Caption: Chemical structure of this compound.

Key Factors Influencing Stability

The long-term stability of this compound is primarily influenced by three main factors: moisture, oxygen, and temperature. These factors can trigger several degradation pathways, leading to a loss of purity and reactivity.

| Factor | Effect on Stability | Recommended Control Measures |

| Moisture | Promotes hydrolysis and facilitates protodeboronation. | Store in a tightly sealed container with a desiccant. Handle in a dry atmosphere (e.g., glove box or dry bag). |

| Oxygen | Leads to oxidative degradation of the boronic acid moiety. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Higher temperatures accelerate the rates of all degradation pathways. | Store at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C). |

| Light | Can potentially catalyze oxidative degradation. | Store in an opaque or amber container to protect from light. |

| pH | Both acidic and basic conditions can accelerate protodeboronation. | Store as a solid. If in solution, buffer to a neutral pH if possible, though stability in solution is generally poor. |

Major Degradation Pathways

Understanding the potential degradation pathways is crucial for implementing effective storage and handling strategies. For this compound, the primary concerns are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by moisture and can be catalyzed by both acids and bases. The electron-deficient nature of the pyridine ring in the target molecule makes the C-B bond susceptible to this type of degradation. For some basic heteroaromatic boronic acids, a zwitterionic intermediate can be responsible for rapid protodeboronation at neutral pH.[1]

Caption: Simplified schematic of the oxidative degradation pathway.

The trifluoromethyl group generally enhances the metabolic stability of drug candidates by deactivating aromatic rings to oxidative metabolism. [2]However, the boronic acid functional group itself remains a point of vulnerability.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage

-

Temperature: For long-term storage, the compound should be kept at -20°C. For routine use, storage at 2-8°C is acceptable for shorter periods.

-

Atmosphere: The vial should be sealed under a dry, inert atmosphere such as nitrogen or argon.

-

Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.

-

Desiccation: Store the vial within a desiccator containing a suitable desiccant (e.g., silica gel or Drierite™) to minimize exposure to ambient moisture.

Handling

-

Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box or a glove bag.

-

Aliquoting: If frequent use is anticipated, it is advisable to aliquot the bulk material into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3]

Experimental Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Formic acid

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (30%)

-

HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation. [4] * Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH and keep at room temperature for 2 hours.

-

Oxidation: Add an equal volume of 30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point. * Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each stress condition.

-

Characterize the major degradation products using techniques such as LC-MS and NMR to elucidate the degradation pathways.

-

Conclusion

This compound is a valuable but sensitive reagent. Its stability is critically dependent on the exclusion of moisture and oxygen, and storage at low temperatures. The primary degradation pathways are protodeboronation and oxidation, both of which are exacerbated by improper handling and storage. By adhering to the stringent protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this important building block, leading to more reliable and reproducible results in their synthetic endeavors.

References

-

Lu, H., Wan, Y., Wang, Q., Li, Y., Wu, H., Ma, N., Zhang, Z., & Zhang, G. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(9), 1959–1964. [Link]

-

Khan Academy. (2023, April 10). Electron-deficient nature of group-13 compounds | The p-block elements | Chemistry [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, October 27). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17465–17482. [Link]

-

O'Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 13(8), 1779–1797. [Link]

-

Feketeová, L., Matejčík, Š., & Denifl, P. (2021). Stability of pyruvic acid clusters upon slow electron attachment. Physical Chemistry Chemical Physics, 23(1), 223-231. [Link]

-

do Carmo, A. C. S., & de Castro, P. P. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(18), 9264–9276. [Link]

-

Li, W., Wang, H., & Wan, Q. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131–2151. [Link]

-

Leverett, C. A., & Gentile, A. A. (2022). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 94(47), 16374–16382. [Link]

-

Velev, O. D. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ValGenesis. [Link]

-

Fujikawa, S., & Fujioka, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 166–176. [Link]

-

Jurczak, J., & Dąbrowski, M. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Purification Protocols for Suzuki Coupling Products of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic Acid

Executive Summary

The Suzuki-Miyaura coupling of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid presents a unique duality of challenges: the chemical instability of the boronic acid starting material and the physicochemical "stickiness" of the pyridine product.

The electron-withdrawing nature of the trifluoromethyl (

This guide details a self-validating purification workflow focusing on preventative reaction quenching , chemoselective Pd scavenging , and modified stationary phase chromatography .

Chemo-Physical Analysis & Impurity Profiling

Understanding the molecular behavior of the substrate is the prerequisite for successful purification.

Substrate Analysis

-

Compound: this compound.

-

Electronic Effect: The

(C6 position) and Cl (C2 position) groups are strongly electron-withdrawing. This reduces the electron density on the pyridine ring, making the C4-Boron bond highly susceptible to heterolytic cleavage (protodeboronation) in the presence of base and water. -

Solubility: The

group imparts high lipophilicity, while the boronic acid moiety adds polarity. The final coupled product is typically lipophilic but retains basic character at the nitrogen.

The "Enemy" Profile: Common Impurities

| Impurity Type | Origin | Physicochemical Behavior | Separation Challenge |

| Des-Boron Species | Hydrolytic cleavage of C-B bond (Protodeboronation). | Non-polar, lacks H-bond donor. | High: Often co-elutes with product on standard Silica. |

| Pd-Pyridine Complex | Coordination of residual Pd to Pyridine N. | Colored, broadens NMR signals. | Medium: Requires active scavenging; simple extraction fails. |

| Boroxine Trimers | Dehydration of boronic acid.[1] | Variable polarity. | Low: Usually converts back to acid or separates easily. |

| Homocoupling | Oxidative coupling of the halide partner. | Highly non-polar. | Low: Elutes at solvent front in NP-LC. |

Protocol 1: Reaction Quench & Palladium Scavenging

Objective: Remove catalytic Pd residues <10 ppm and prevent post-reaction degradation.

Context: Pyridines are excellent ligands for Palladium. Standard aqueous washes (EDTA/Cysteine) are often insufficient because the pyridine nitrogen competes for the metal center. We utilize solid-supported scavengers (Thiol or Thiourea functionalized silica) which have a higher affinity for Pd than the pyridine ring.

Step-by-Step Workflow

-

Termination: Upon reaction completion, cool the mixture to Room Temperature (RT). Do not heat excessively during workup, as this promotes further protodeboronation of any unreacted boronic acid (which complicates mass balance).

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or THF (10 mL per mmol substrate).

-

Note: Avoid DCM if using amine-functionalized scavengers, as it can slowly quaternize the resin.

-

-

Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT (macroporous trimercaptotriazine) resin.

-

Dosage: 0.5 equivalents relative to the initial Pd catalyst loading (or 20-50 wt% relative to crude mass).

-

-

Incubation: Stir at RT for 2–4 hours.

-

Visual Check: The supernatant should transition from dark brown/red to light yellow/orange.

-

-

Filtration: Filter the suspension through a pad of Celite® or a sintered glass frit. Wash the cake with EtOAc.

-

Aqueous Wash: Wash the filtrate with 5%

(aq) followed by Brine. Dry over

Mechanism of Action (Visualized)

Figure 1: Ligand exchange mechanism where the high affinity of Sulfur-Pd overcomes the Pyridine-Pd interaction.

Protocol 2: Chromatographic Purification

Objective: Separate the "Des-Boron" impurity from the Target Product.

The Challenge: The "Des-Boron" impurity (2-chloro-6-(trifluoromethyl)pyridine) is structurally almost identical to the starting material but lacks the polar boronic acid group. However, compared to the coupled product, it is often less polar but can trail into the product peak due to the "General Elution Problem" on silica.

Method A: Modified Normal Phase (Flash Chromatography)

Standard silica has acidic silanols (

-

Stationary Phase: High-performance Silica (40–63 µm).

-

Mobile Phase A: Hexanes or Heptane.

-

Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

-

Alternative: Use DCM/MeOH + 1%

if the product is very polar.

-

-

Gradient: 0% to 30% B over 15 CV (Column Volumes).

-

Loading: Dry load on Celite. Do not liquid load in DCM, as this exacerbates band broadening.

Method B: Reverse Phase (Recommended for High Purity)

If the separation on Silica is poor (

-

Stationary Phase: C18 (ODS) bonded silica.

-

Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 10) .

-

Why Basic pH? At pH 10, the pyridine is fully deprotonated (neutral). This prevents interaction with residual silanols and ensures sharp peaks.

-

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 40% to 90% B. The fluorinated product will elute late due to the lipophilic

.

Protocol 3: Crystallization (The Polish)

Crystallization is the most effective method to remove trace "Des-Boron" impurities that co-elute during chromatography.

-

Solvent Selection: The

group makes the molecule soluble in non-polar solvents but insoluble in alcohols. -

Procedure:

-

Dissolve the semi-pure solid in a minimum amount of hot Heptane or Hexane (approx. 60°C).

-

Add Ethanol or IPA dropwise until slight turbidity persists.

-

Re-heat to clarify.

-

Allow to cool slowly to RT, then to 4°C.

-

-

Result: The highly crystalline coupled product should precipitate, leaving the oily "des-boron" impurity and boroxine trimers in the mother liquor.

Process Logic & Troubleshooting Diagram

Figure 2: Decision matrix for selecting the appropriate purification route based on impurity profiling.

References

-

Suzuki-Miyaura Coupling of Pyridines

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses the instability of electron-deficient boronic acids).

-

Protodeboronation Mechanism

-

Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. (Explains the mechanism involving zwitterionic intermediates in pyridines).

-

-

Palladium Scavenging Protocols

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

-

Chromatography of Basic Heterocycles

- Biotage Application Note AN927. Strategies for the Purification of Basic Compounds. (Details the use of amine modifiers).

Sources

Application Note: Structural Elucidation of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

Substituted pyridine derivatives are cornerstone building blocks in modern medicinal chemistry and materials science. 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a key intermediate, valued for its trifunctional nature, enabling diverse downstream synthetic modifications. Verifying the structural integrity of such reagents is paramount for ensuring the success of subsequent chemical transformations. This application note provides a comprehensive guide to the characterization of this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FT-IR) spectroscopy. We detail a robust protocol for sample analysis and provide an in-depth interpretation of the resulting spectrum, correlating specific vibrational modes to the molecule's distinct functional groups.

Introduction: The 'Why' of Vibrational Spectroscopy for This Molecule

This compound presents a unique analytical challenge and opportunity due to its combination of functional groups on a single pyridine scaffold. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for its structural confirmation.[1] The power of FT-IR lies in its ability to probe the vibrational energies of chemical bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing bonds to stretch or bend.[2] The resulting spectrum is a molecular fingerprint, providing direct evidence for the presence of key functional groups.

For this particular molecule, FT-IR analysis is crucial for confirming:

-

The Pyridine Heterocycle: Identifying the characteristic ring stretching vibrations.

-

Successful Borylation: Confirming the presence of the boronic acid group through its distinct O-H and B-O stretching modes.

-

Inertness of Substituents: Verifying the integrity of the C-Cl and C-F bonds of the trifluoromethyl group under storage or reaction conditions.

This guide employs the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for analyzing solid powder samples with minimal to no preparation.[3][4] This method ensures excellent data quality and reproducibility, which is critical in research and development settings.[5]

Predicted Vibrational Modes: A Molecular Roadmap

The infrared spectrum of this compound is a composite of the vibrations from its constituent parts. Understanding these individual contributions is key to a successful interpretation.

-

Boronic Acid Group (-B(OH)₂): This group is highly diagnostic. It is expected to show a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching vibrations.[1][6] A strong, prominent B-O stretching vibration is also anticipated around 1450-1350 cm⁻¹.[7]

-

Pyridine Ring: The aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[2] More importantly, the C=C and C=N ring stretching vibrations produce a series of medium-to-strong bands in the 1625-1430 cm⁻¹ fingerprint region.[1][8] The specific pattern of C-H out-of-plane bending bands between 900-650 cm⁻¹ can be indicative of the substitution pattern on the ring.[1][2]

-

Trifluoromethyl Group (-CF₃): The C-F bonds in the CF₃ group give rise to some of the most intense absorptions in the spectrum. These symmetric and asymmetric stretching vibrations are typically found in the 1350-1100 cm⁻¹ range and are unmistakable markers for this group.[9][10]

-

Chloro Substituent (-Cl): The C-Cl stretching vibration is expected in the lower frequency region of the mid-IR spectrum, typically between 800 and 600 cm⁻¹. Its intensity can vary.

Experimental Protocol: ATR-FT-IR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid powder sample using a standard spectrometer equipped with a diamond ATR accessory.

Instrument Preparation & Background Collection

The validity of any FT-IR measurement hinges on a clean, stable background. This step compensates for atmospheric H₂O and CO₂ as well as any intrinsic signals from the instrument itself.

-

Clean the ATR Crystal: Thoroughly wipe the diamond crystal surface with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Verify Cleanliness: Collect a preliminary spectrum of the empty, clean crystal. It should show a flat baseline with no significant peaks. If contaminant peaks are present, repeat the cleaning step.

-

Acquire Background Spectrum: Once the crystal is confirmed clean, lower the sampling anvil and collect the background spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Sample Analysis

Proper sample contact with the ATR crystal is the most critical factor for obtaining a strong, well-defined spectrum.[11]

-

Apply Sample: Place a small amount (a few milligrams is sufficient) of the this compound powder onto the center of the ATR crystal.

-

Ensure Good Contact: Lower the integrated press anvil and apply firm, consistent pressure to the powder.[12] This ensures intimate contact between the sample and the crystal surface where the measurement occurs.[5]

-

Collect Sample Spectrum: Using the same parameters as the background scan, initiate the sample measurement.

-

Post-Measurement Cleanup: Release the anvil, remove the bulk of the powder, and clean the crystal surface as described in step 3.1.

Data Processing

Modern FT-IR software often performs these steps automatically, but manual verification is good practice.

-

Background Subtraction: The software will automatically ratio the sample spectrum against the collected background spectrum.

-

ATR Correction (Optional but Recommended): The penetration depth of the IR beam in an ATR experiment is wavelength-dependent. An ATR correction algorithm corrects for this, making the resulting spectrum appear more like a classical transmission spectrum, with adjusted peak intensities at lower wavenumbers.

-

Baseline Correction: If the baseline of the spectrum is sloped or curved, a baseline correction can be applied to improve the appearance and aid in peak integration.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FT-IR analysis protocol.

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Data Interpretation: Assigning the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule. The following table provides a guide to the expected peak locations and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Boronic Acid |

| ~3100 - 3050 | Weak - Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~1610, 1570 | Medium - Strong | C=C / C=N Ring Stretch | Pyridine Ring |

| ~1450 - 1350 | Strong | Asymmetric B-O Stretch | Boronic Acid |

| ~1340 | Strong | Symmetric C-F Stretch | Trifluoromethyl |

| ~1180, 1140 | Very Strong | Asymmetric C-F Stretch | Trifluoromethyl |

| ~850 | Medium | C-H Out-of-plane Bend | Pyridine Ring |

| ~750 | Medium | C-Cl Stretch | Chloroalkane |

Key Interpretive Points:

-

Confirmation of Boronic Acid: The single most telling feature is the extremely broad absorption centered around 3300 cm⁻¹. This is unequivocal evidence of the hydrogen-bonded O-H groups of the boronic acid moiety.[2][6] Its presence, coupled with the strong B-O stretch around 1400 cm⁻¹, confirms successful borylation.

-

Presence of Trifluoromethyl Group: The cluster of very strong peaks between 1350 cm⁻¹ and 1100 cm⁻¹ is the characteristic signature of the -CF₃ group.[10] The intensity of these C-F stretching bands often dominates this region of the spectrum.

-

Integrity of the Pyridine Core: The presence of sharp peaks in the 1610-1450 cm⁻¹ region confirms the aromatic pyridine ring is intact.[8] The weak C-H stretches above 3000 cm⁻¹ further support this assignment.[13]

-

C-Cl Bond: A medium intensity peak in the 800-700 cm⁻¹ range can be tentatively assigned to the C-Cl stretch, though this region can also contain C-H bending modes.

Conclusion

ATR-FT-IR spectroscopy is an indispensable tool for the rapid and reliable structural verification of this compound. The technique requires minimal sample preparation and provides a rich, detailed molecular fingerprint. By systematically assigning the characteristic absorption bands of the boronic acid, trifluoromethyl, chloro, and pyridine functionalities, researchers can confidently confirm the identity and purity of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

- Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

FTIR Spectrum of 2-chloro-6-methyl pyridine. (2020). ResearchGate. [Link]

-

Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. (2020). MDPI. [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. [Link]

-

Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (n.d.). ResearchGate. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

-

CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. (n.d.). Canadian Science Publishing. [Link]

-

FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). ResearchGate. [Link]

-

Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. (n.d.). UNL Digital Commons. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (n.d.). Canadian Science Publishing. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

- FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. (n.d.). IOSR Journals.

-

Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. (n.d.). ACS Publications. [Link]

-

A new insight into the vibrational analysis of pyridine. (n.d.). ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

IR Absorption Table. (n.d.). University of California, Los Angeles. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. jascoinc.com [jascoinc.com]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. elixirpublishers.com [elixirpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. agilent.com [agilent.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic Acid

Introduction

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a critical building block in modern medicinal and agrochemical research. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro-substituent, make it a valuable synthon for the preparation of a diverse range of biologically active molecules. As the demand for this intermediate grows, the development of a robust, scalable, and safe manufacturing process is of paramount importance.

This document provides a comprehensive guide to the scale-up synthesis of this compound, drawing upon established principles of process chemistry and authoritative literature on related transformations. We will delve into the strategic considerations for route selection, detailed protocols for key synthetic steps, and critical process parameters that ensure a safe, efficient, and reproducible manufacturing process.

Strategic Considerations for Scale-Up Synthesis

The industrial synthesis of this compound necessitates a route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Two primary retrosynthetic pathways are considered:

-

Halogen-Metal Exchange: This classic approach involves the reaction of a dihalo-precursor with an organolithium reagent at cryogenic temperatures, followed by quenching with a borate ester. While effective at the lab scale, the use of large quantities of pyrophoric organolithium reagents and the need for extreme cooling present significant safety and operational challenges on an industrial scale.[1][2]

-

Palladium-Catalyzed Miyaura Borylation: This method has emerged as the preferred industrial route for the synthesis of aryl and heteroaryl boronic acids due to its milder reaction conditions, broader functional group tolerance, and improved safety profile.[3][4] The reaction typically involves the cross-coupling of a halo-pyridine with a boron source, such as bis(pinacolato)diboron (B₂pin₂) or the more atom-economical tetrahydroxydiboron, in the presence of a palladium catalyst and a base.[5]

This guide will focus on the Miyaura borylation pathway, as it represents the most practical and scalable approach for the commercial production of this compound.

Proposed Industrial Synthetic Route

The most plausible industrial route commences with the synthesis of the key intermediate, 2,4-dichloro-6-(trifluoromethyl)pyridine, followed by a regioselective Miyaura borylation at the more reactive C4-position.

Figure 1: Proposed industrial synthetic workflow.

Part 1: Synthesis of 2,4-dichloro-6-(trifluoromethyl)pyridine

The synthesis of the key precursor, 2,4-dichloro-6-(trifluoromethyl)pyridine, can be achieved through a multi-step process starting from readily available materials. A plausible route involves the chlorination and subsequent fluorination of a suitable pyridine derivative. For instance, processes starting from 2-chloro-6-(trichloromethyl)pyridine have been reported.[6] The trichloromethyl group can be converted to the trifluoromethyl group using fluorinating agents like antimony trifluoride/antimony pentachloride or anhydrous hydrogen fluoride.[6]

Part 2: Regioselective Miyaura Borylation

This is the pivotal step in the synthesis. The regioselective borylation of 2,4-dichloro-6-(trifluoromethyl)pyridine at the C4 position is anticipated due to the electronic and steric environment of the pyridine ring. In similar dihalopyrimidine systems, palladium-catalyzed reactions preferentially occur at the C4 position.[7]

Protocol for Scale-Up Miyaura Borylation:

Materials and Equipment:

-

Glass-lined or stainless-steel reactor equipped with overhead agitation, temperature control (heating/cooling jacket), a reflux condenser, and nitrogen inlet/outlet.

-

2,4-dichloro-6-(trifluoromethyl)pyridine

-

Tetrahydroxydiboron [B₂(OH)₄] or Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., potassium acetate, potassium carbonate)

-

Solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

-

Process Analytical Technology (PAT) probes (e.g., in-situ IR, FBRM) for reaction monitoring.

Detailed Procedure:

-

Reactor Inerting and Charging:

-

Thoroughly purge the reactor with nitrogen to remove oxygen. The oxygen sensitivity of the borylation reaction is a critical parameter to control for both yield and safety.

-

Charge the reactor with 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) and the chosen solvent.

-

Add the base (2.0-3.0 eq) and the boron source (1.1-1.5 eq). The use of tetrahydroxydiboron is recommended for large-scale synthesis due to its higher atom economy and lower cost.[8]

-

-

Catalyst Preparation and Addition:

-

In a separate, inerted vessel, prepare the active palladium catalyst by mixing the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.

-

Transfer the catalyst slurry to the main reactor under a nitrogen blanket.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the target temperature (typically 80-110 °C). The exothermic nature of the reaction should be carefully monitored, especially during the initial heating phase.

-

Monitor the reaction progress using in-situ PAT tools or by taking periodic samples for HPLC analysis. The disappearance of the starting material and the formation of the boronic acid or its ester should be tracked.

-

-

Reaction Quench and Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the base and any palladium residues.

-

The filtrate is then subjected to an aqueous work-up. This typically involves an acid-base extraction procedure to isolate the boronic acid. The boronic acid can be extracted into an aqueous base (e.g., NaOH solution) to form the boronate salt, leaving non-polar impurities in the organic phase. The aqueous layer is then acidified (e.g., with HCl) to precipitate the boronic acid.

-

Critical Process Parameters and Control Strategy:

| Parameter | Range | Justification & Control Strategy |

| Oxygen Concentration | < 50 ppm | The borylation reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Maintain a positive nitrogen pressure and use de-gassed solvents. |

| Temperature | 80-110 °C | Reaction temperature affects the reaction rate and impurity profile. Precise temperature control is crucial to avoid side reactions and ensure consistent product quality. |

| Catalyst Loading | 0.1-1.0 mol% | Catalyst loading should be optimized to balance reaction time and cost. Lower catalyst loading is desirable for large-scale production. |

| Base Stoichiometry | 2.0-3.0 eq | The base is essential for the catalytic cycle. The amount of base can influence the reaction rate and the formation of by-products. |

| Agitation Rate | To be determined | Proper agitation is necessary to ensure good mass transfer, especially in a heterogeneous mixture. |

Purification of this compound

High purity of the final product is essential for its use in pharmaceutical and agrochemical applications. Crystallization is the preferred method for purifying this compound on a large scale.

Protocol for Crystallization:

-

Solvent Selection: A suitable solvent system should be identified where the boronic acid has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of an organic solvent (e.g., acetonitrile, ethyl acetate) and an anti-solvent (e.g., heptane, water) is often effective.

-

Dissolution and Filtration: Dissolve the crude boronic acid in the chosen solvent at an elevated temperature. Perform a hot filtration to remove any insoluble impurities.

-

Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and morphology. Seeding with a small amount of pure product can be beneficial.

-

Isolation and Drying: The crystallized product is isolated by filtration and washed with a cold solvent to remove any remaining impurities. The product is then dried under vacuum at a controlled temperature to remove residual solvents. The thermal stability of the boronic acid should be considered during drying to prevent decomposition.

Safety, Health, and Environmental (SHE) Considerations

Hazard Analysis:

-

2,4-dichloro-6-(trifluoromethyl)pyridine: This intermediate is likely to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: While generally not highly toxic, palladium residues in the final product must be minimized.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle in an inert atmosphere.

-

Solvents: The flammability and toxicity of the chosen solvents must be considered.

-

Boronic Acids: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.

Process Safety:

-

Thermal Runaway: The Miyaura borylation can be exothermic. A thorough thermal hazard assessment using reaction calorimetry is essential to understand the heat of reaction and the potential for a thermal runaway.[4][9] This data is critical for designing an adequate cooling system for the production-scale reactor.

-

Pressure Build-up: The reaction should be conducted in a vessel rated for the expected operating pressure. A pressure relief system should be in place.

-

Oxygen Control: As mentioned, strict control of oxygen is crucial for safety as well as for process performance.

Analytical Methods and Quality Control

A robust analytical package is necessary to monitor the reaction and ensure the quality of the final product.

-

In-Process Controls (IPCs):

-

Final Product Quality Control:

-

HPLC: For purity assessment and quantification of impurities.

-

NMR (¹H, ¹³C, ¹⁹F): For structural confirmation.

-

Mass Spectrometry: To confirm the molecular weight.

-

Karl Fischer Titration: To determine the water content.

-

ICP-MS: To quantify residual palladium.

-

Conclusion

The scale-up synthesis of this compound via a regioselective Miyaura borylation of 2,4-dichloro-6-(trifluoromethyl)pyridine is a viable and advantageous industrial route. Careful consideration of process parameters, particularly oxygen control and thermal management, is critical for a safe and efficient process. The implementation of Process Analytical Technology can provide enhanced process understanding and control, leading to a more robust and reproducible manufacturing process. The protocols and considerations outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully scale up the synthesis of this important building block.

References

-

Gurung, S. R., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Org. Process Res. Dev., 20(4), 754–759. [Link]

-

Kwiecień, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5576. [Link]

-

Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. J. Org. Chem., 67(15), 5394–5397. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem., 60(23), 7508–7510. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Org. Lett., 14(18), 4814–4817. [Link]

- Jubilant Ingrevia Limited. (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. WO2015151116A2.

-

Görbe, T., et al. (2020). Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. Org. Process Res. Dev., 24(8), 1469–1478. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]

-

Simon, L. L., et al. (2015). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. Reaction Chemistry & Engineering, 1(1), 10-23. [Link]

-

Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

- Dixon-Jackson, K. (1993). Heat flow calorimetry - application and techniques. Institution of Chemical Engineers Symposium Series, 134, 21-34.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Yu, D. G., et al. (2016). Process Analytical Technology (PAT) Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 8(2), 14. [Link]

-

Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607-610. [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

Mettler Toledo. (2022, November 30). Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup [Video]. YouTube. [Link]

-

The Chemistry Shack. (2015, November 12). How to Purify Boric Acid (by Recrystallization) [Video]. YouTube. [Link]

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)

-

Tajbakhsh, M., et al. (2023). Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine. Chemistry Letters, 52(2), 99-102. [Link]

-

Wang, D., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Advances, 13(9), 5893-5899. [Link]

-

American Chemical Society. (2021). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 40(16), 2725–2735. [Link]

-

Pipzine Chemicals. (n.d.). 2,4-Dichloro-6-(Trifluoromethyl)Pyridine Manufacturer & Supplier China. Retrieved from [Link]

-

CCDC. (n.d.). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. [Link]